molecular formula C6H7BrS B3242544 2-Bromomethyl-3-methyl-thiophene CAS No. 152147-52-9

2-Bromomethyl-3-methyl-thiophene

Cat. No.: B3242544
CAS No.: 152147-52-9
M. Wt: 191.09 g/mol
InChI Key: LYHMBPDSKXMPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromomethyl-3-methyl-thiophene is a heterocyclic organic compound that features a thiophene ring substituted with a bromomethyl group and a methyl group. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions: 2-Bromomethyl-3-methyl-thiophene primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in various reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromomethyl-3-methyl-thiophene largely depends on its application. In pharmaceutical contexts, it acts as an intermediate in the synthesis of compounds that inhibit viral replication by targeting specific viral enzymes and pathways . The exact molecular targets and pathways can vary depending on the final compound synthesized from this compound.

Comparison with Similar Compounds

Uniqueness: 2-Bromomethyl-3-methyl-thiophene is unique due to the presence of both a bromomethyl group and a methyl group on the thiophene ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

2-(bromomethyl)-3-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-5-2-3-8-6(5)4-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHMBPDSKXMPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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